Enhanced Hydrophilicity vs. 9-Ol Isomer
3-Aminobicyclo[3.3.1]nonan-1-ol exhibits a lower calculated LogP (0.34) compared to its positional isomer 3-aminobicyclo[3.3.1]nonan-9-ol (LogP 0.673) [1][2]. This difference of 0.33 log units indicates the bridgehead hydroxyl substitution pattern imparts superior hydrophilicity, which can be a critical factor for optimizing aqueous solubility and reducing non-specific binding in biological assays.
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.34 |
| Comparator Or Baseline | 3-Aminobicyclo[3.3.1]nonan-9-ol (LogP = 0.673) |
| Quantified Difference | ΔLogP = -0.33 |
| Conditions | Computed value comparison from different vendor databases. |
Why This Matters
A lower LogP suggests better aqueous solubility, and even a small reduction can be a deciding factor in fragment-based drug discovery for achieving favorable pharmacokinetic profiles.
- [1] 3-aminobicyclo[3.3.1]nonan-1-ol hydrochloride - Chemspace. Product ID: CSSB00132302132. CAS: 2253640-68-3. Property: LogP 0.34. View Source
- [2] 3-aminobicyclo[3.3.1]nonan-9-ol - Chembase.cn. Substance ID: 281165. Property: logP 0.673. View Source
